2-cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Description
Chemical Structure: The compound features a thiazole core substituted at position 4 with a 2,4-dichlorophenyl group and at position 2 with a cyanoacetamide moiety (C₁₂H₇Cl₂N₃OS, MW 312.17) . Synthesis: Prepared via coupling reactions involving cyanoacetic acid derivatives and halogenated intermediates, often using carbodiimide-based coupling agents in solvents like THF or dichloromethane .
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3OS/c13-7-1-2-8(9(14)5-7)10-6-19-12(16-10)17-11(18)3-4-15/h1-2,5-6H,3H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPOSZQQMSHEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-cyano-N-(2,4-dichlorophenyl)acetamide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction forms an intermediate salt, which then reacts with α-halogenated reagents like ethylchloroacetate, α-bromoethylpropionate, and α-bromo ethyl butanoate to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group (-C≡N) and electron-deficient positions on the thiazole ring facilitate nucleophilic substitution. Key examples include:
Reaction with hydroxylamine hydrochloride
Under acidic conditions (POCl₃/DMF), the compound undergoes formylation followed by oximation. This is critical for introducing oxime functionalities for further cyclization .
Thiol-mediated substitutions
Methyl mercaptoacetate reacts with intermediate amines in methanol under reflux (NaOMe catalyst), forming thioether linkages. This step is essential for constructing thiazole-thiol hybrid structures .
Condensation and Cyclization Reactions
The acetamide moiety participates in cyclocondensation with diverse reagents:
Thiadiazole formation
Reaction with Lawesson’s reagent in xylene (120°C, 48 h) converts carbonyl groups to thiocarbonyls, enabling subsequent cyclization with guanidine hydrochloride to form 1,2,4-thiadiazole derivatives .
Thiazolidinone synthesis
Condensation with aldehydes or ketones in the presence of bases (e.g., KOH) yields thiazolidinone rings via Knoevenagel-type reactions. These derivatives show enhanced biological activity .
Coupling Reactions
The acetamide nitrogen serves as a nucleophile in coupling reactions:
EDC-mediated amidation
Cyanoacetic acid couples with amine intermediates using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA in DMF. This forms the core acetamide structure with high regioselectivity .
Bromination and cross-coupling
Electrophilic bromination (Br₂/Na₂CO₃ in MeOH) at the thiazole C-5 position enables Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups .
Electrophilic Aromatic Substitution
The dichlorophenyl ring undergoes directed substitutions:
Nitration and sulfonation
While not explicitly documented in sources, analogous compounds show meta-directing effects due to electron-withdrawing Cl substituents, enabling nitration at the 5-position under mixed acid conditions.
Functional Group Interconversions
Cyano group transformations
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Hydrolysis : Controlled acidic hydrolysis converts -C≡N to -COOH, enabling peptide-like conjugates.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) yields primary amines (-CH₂NH₂) .
Mechanistic Insights
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Nucleophilic attack on the cyano group follows a two-step addition-elimination pathway, with the α-carbon’s electrophilicity enhanced by the electron-withdrawing -C≡N.
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Thiazole ring activation : The 2-amino group on the thiazole directs substitutions to C-4 and C-5 positions via resonance stabilization of intermediates.
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Steric effects : The 2,4-dichlorophenyl group influences reaction rates in crowded transition states, particularly in Suzuki couplings .
Challenges and Optimization
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Low yields in EDC coupling (22–30%) arise from competing side reactions; microwave-assisted synthesis improves efficiency .
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Regioselectivity in bromination requires precise temperature control (0°C to rt) to avoid di-substitution .
This compound’s reactivity profile positions it as a versatile scaffold for antiviral and anticancer drug development, with ongoing research focusing on optimizing reaction conditions for industrial-scale synthesis.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its role as a precursor in synthesizing various heterocyclic compounds, which are crucial in drug development. Its structural features allow it to participate in numerous chemical reactions, making it a versatile building block.
Antiviral Research
Recent studies have identified 2-cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide as a potential inhibitor of papain-like protease (PLpro). This enzyme is essential for viral replication in several viruses, including SARS-CoV-2. By inhibiting PLpro, the compound may disrupt the proteolytic processing of viral polyproteins, thereby reducing viral load and replication rates .
Anticancer Activity
Derivatives of this compound have been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antibacterial Properties
The compound has shown promise in antibacterial applications as well. It has been tested against both Gram-positive and Gram-negative bacteria, revealing effective antimicrobial activity that could lead to the development of new antibacterial agents .
Case Studies
Several case studies highlight the applications and efficacy of this compound:
Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal demonstrated that modifications to the thiazole ring structure significantly enhanced the inhibitory effect on PLpro activity. The findings suggest that structural optimization could lead to more potent antiviral agents against COVID-19 .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, derivatives of the compound were synthesized and tested against MCF7 breast cancer cells. The results indicated that specific modifications led to increased cytotoxicity compared to the parent compound .
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes. For instance, its potential as a PLpro inhibitor suggests that it may interfere with the proteolytic processing of viral polyproteins, thereby inhibiting viral replication . The exact molecular pathways and targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Heterocyclic Core Modifications
Functional Group Replacements
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-Cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as antiviral and anticancer research.
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 312.17 g/mol. The compound features a cyano group and a thiazole ring, contributing to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has shown potential as an inhibitor of the papain-like protease (PLpro), which is crucial for the replication of certain viruses, including SARS-CoV-2. By inhibiting PLpro, the compound may disrupt viral replication processes, making it a candidate for antiviral therapies .
Antiviral Activity
Research indicates that this compound can inhibit viral proteases effectively. In vitro studies have demonstrated its potential against various viruses by targeting the proteolytic processing of viral polyproteins. This mechanism suggests that the compound could be further developed as an antiviral agent .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have shown that derivatives of this compound exhibit significant cytotoxicity. For instance, certain thiazole derivatives have been reported to have IC values in the low micromolar range against HepG2 liver cancer cells . The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance cytotoxic effects.
Antibacterial Activity
In addition to its antiviral and anticancer activities, this compound has also been assessed for antibacterial properties. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-cyano-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, and what are the critical reaction parameters?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiazole-containing acetamides are prepared by coupling 2-amino-thiazole derivatives with cyanoacetamide precursors in the presence of carbodiimide coupling agents (e.g., EDC·HCl) under inert conditions. Reaction temperature (often 273 K to prevent side reactions) and stoichiometric control of triethylamine as a base are critical for optimizing yields . Solvent choice (e.g., dichloromethane or ethanol) also influences reaction efficiency and crystallization outcomes .
Q. How is the structural identity of this compound validated in academic research?
- Answer : X-ray crystallography is the gold standard for confirming molecular conformation and hydrogen-bonding patterns. For instance, related dichlorophenyl-thiazole acetamides exhibit planar amide groups with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, as resolved by single-crystal diffraction . Spectroscopic methods like NMR (¹H/¹³C) and IR are used for preliminary validation, with characteristic peaks for cyano (~2200 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) groups .
Advanced Research Questions
Q. What conformational dynamics or polymorphism have been observed in crystallographic studies of this compound?
- Answer : Polymorphism arises from rotational flexibility in the dichlorophenyl-thiazole backbone. In asymmetric units, three distinct conformers may coexist, differing in dihedral angles between the dichlorophenyl and thiazole rings (e.g., 54.8°, 76.2°, and 77.5°). These variations result from steric repulsion and N–H···O hydrogen bonding, forming R₂²(10) dimer motifs . Such polymorphism can impact solubility and bioavailability, necessitating controlled crystallization conditions (e.g., slow evaporation from methylene chloride) .
Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity in thiazole-acetamide derivatives?
- Answer : SAR studies focus on modifying substituents on the thiazole ring and dichlorophenyl group. For example:
- Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilicity, improving interactions with biological targets like enzyme active sites .
- Steric effects : Bulky substituents at the 4-position of the thiazole ring may reduce binding affinity to receptors due to spatial constraints .
Computational docking and molecular dynamics simulations are paired with in vitro assays (e.g., enzyme inhibition) to validate hypotheses .
Q. How are analytical challenges (e.g., impurities, degradation products) addressed during method development?
- Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is optimized using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to resolve closely related impurities. Mass spectrometry (LC-MS) identifies degradation products, such as hydrolyzed cyano groups or oxidized thiazole rings . For quantitation, calibration curves are validated against certified reference materials with >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
